Isopedicin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

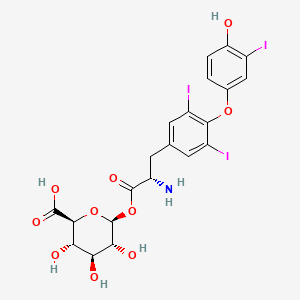

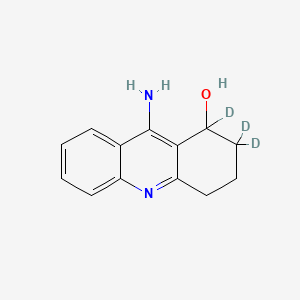

Isopedicin is a bioactive component that has anti-inflammatory functions. It inhibits the production of superoxide anion (O2 U?) in human neutrophils by elevating cellular cAMP and activating PKA through its inhibition of cAMP-specific PDE .

Molecular Structure Analysis

This compound has a molecular formula of C18H18O6 and a molecular weight of 330.3 g/mol . The exact structure can be found in databases like PubChem .

Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 330.3 g/mol . More detailed physical and chemical properties can be obtained from resources like the Material Safety Data Sheet .

Scientific Research Applications

Anti-inflammatory Properties : Isopedicin has been found to inhibit superoxide anion production in human neutrophils, which are activated in inflammatory diseases like rheumatoid arthritis. This inhibition is achieved through the elevation of cellular cAMP and activation of protein kinase A, without altering subcellular NADPH oxidase activity (Hwang, Li, Lan, Chia, Hsieh, Wu, Wu, 2009).

Herbicide Research : Another study focused on weed management and wheat productivity in the north-western Himalayas, although it didn't directly involve this compound, it explored the effectiveness of various herbicides like Clodinafop and Isoproturon. This type of research contributes to a broader understanding of agricultural productivity and sustainable practices (Choudhary, Yadav, Sood, Rahi, Arya, Thakur, Lal, Kumar, Sharma, Dass, Babu, Bana, Rana, Kumar, Rajpoot, Gupta, Kumar, M.N., Noorzai, Rajanna, Khan, Dua, Singh, 2021).

Applications in Nucleic Acids Research : Isothermal amplification of nucleic acids, an alternative to polymerase chain reaction (PCR), has been developed for biosensing targets like DNA, RNA, cells, proteins, small molecules, and ions. While this research does not directly relate to this compound, it showcases the kind of innovative methodologies that could potentially be applied in research involving this compound (Zhao, Chen, Li, Wang, Fan, 2015).

Study of Fish Scales : Research on the fibrous structure of coelacanth scales, specifically the collagen network known as isopedin, offers insights into the complex biological structures and could provide context for studies involving this compound in biological systems (Giraud, Castanet, Meunier, Bouligand, 1978).

Participatory Science and Community-Based Research : Studies on participatory approaches in scientific research highlight the importance of community engagement and culturally relevant research models. While not directly related to this compound, these studies emphasize the significance of considering socio-political conditions and community perspectives in scientific research, which could be relevant for research involving this compound (Castleden, Garvin, 2008).

Mechanism of Action

Target of Action

Isopedicin primarily targets Phosphodiesterase (PDE) . PDE is an enzyme that plays a crucial role in cellular signal transduction by breaking down cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key secondary messengers in cells .

Mode of Action

This compound interacts with its target, PDE, by inhibiting its activity . This inhibition leads to an increase in the levels of cAMP in cells . The elevated cAMP levels then enhance the activity of Protein Kinase A (PKA), a key enzyme involved in multiple cellular processes .

Biochemical Pathways

The inhibition of PDE by this compound affects the cAMP-PKA pathway . Under normal conditions, PDE breaks down cAMP, thus regulating its levels within the cell . When this compound inhibits pde, camp levels rise, leading to the activation of pka . PKA then phosphorylates various proteins, altering their activity and ultimately affecting numerous cellular processes .

Pharmacokinetics

Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound, which are crucial for understanding its bioavailability and therapeutic potential

Result of Action

The primary result of this compound’s action is the potent and concentration-dependent inhibition of superoxide anion (O2 U?) production in formyl-L-methionyl-L-leucyl-L-phenylalanine (FMLP)-activated cells . This suggests that this compound may have significant anti-inflammatory effects, as the superoxide anion is a reactive oxygen species that contributes to inflammation .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

6-hydroxy-5,7,8-trimethoxy-2-phenyl-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c1-21-15-13-11(19)9-12(10-7-5-4-6-8-10)24-16(13)18(23-3)17(22-2)14(15)20/h4-8,12,20H,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVYPJWNGKLMJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C2=C1C(=O)CC(O2)C3=CC=CC=C3)OC)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary biological activity of Isopedicin?

A1: this compound is a bioactive component found in the Chinese medicinal herb Fissistigma oldhamii. Research suggests that it acts as a potent inhibitor of superoxide anion production in activated human neutrophils. [] This suggests a potential role for this compound in modulating inflammatory responses.

Q2: Are there any other known biological activities of this compound or related compounds?

A2: While the provided abstracts don't offer specific details about this compound's structure or related compounds, one abstract mentions the "nuclear oxidation in flavones and related compounds." [] This suggests that this compound might belong to the flavone class of compounds or possess structural similarities. Flavones are known for their antioxidant and anti-inflammatory properties. Further investigation is needed to confirm if this compound shares these activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3](/img/structure/B587667.png)

![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-ethylcytidine](/img/structure/B587671.png)

![2-Fluoro-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B587683.png)